2-((1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile
Description
Properties
IUPAC Name |
2-[1-[(4-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c19-16-5-3-14(4-6-16)13-26(23,24)22-10-7-17(8-11-22)25-18-15(12-20)2-1-9-21-18/h1-6,9,17H,7-8,10-11,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHKDUYECDWKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)S(=O)(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈FN₃O₂S
- Molecular Weight : 307.38 g/mol
- CAS Number : 1215609-88-3
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many sulfonamide derivatives demonstrate significant antibacterial properties.
- Enzyme Inhibition : Compounds with piperidine and sulfonyl groups have been linked to enzyme inhibition, particularly against acetylcholinesterase and urease.
- Anticancer Properties : The presence of a nitrile group in related compounds suggests potential anticancer activity through apoptosis induction in cancer cells.
Antimicrobial Activity
Studies have shown that derivatives of piperidine, particularly those containing sulfonyl groups, exhibit varying degrees of antimicrobial activity. For instance:
- Compounds similar to this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects .
Enzyme Inhibition
The compound's structure suggests it may inhibit key enzymes involved in metabolic pathways:
- Acetylcholinesterase Inhibition : Many piperidine derivatives have been reported to inhibit acetylcholinesterase, potentially affecting neurotransmission and cognitive function .
- Urease Inhibition : Similar compounds have shown strong urease inhibition, which is crucial for treating conditions like urinary tract infections .
Case Studies
Preparation Methods
Piperidine Derivative Preparation
The piperidine scaffold is functionalized at the 1- and 4-positions.
- 1-((4-Fluorobenzyl)sulfonyl)piperidin-4-ol (Intermediate A): Synthesized by sulfonating piperidin-4-ol with 4-fluorobenzylsulfonyl chloride.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sulfonation | 4-Fluorobenzylsulfonyl chloride, pyridine | 78% | |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | – |
Nicotinonitrile Synthesis
The nicotinonitrile moiety is constructed via:
- Cyano-group introduction to pyridine derivatives.
- Multi-component reactions involving aldehydes, ketones, and cyanoacetamide.
Example Pathway :
- 3-Cyano-2-hydroxypyridine synthesis from nicotinic acid using P₂I₄ and NH₄CO₃.
- Etherification with Intermediate A under Mitsunobu conditions.
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyanation | KCN, Pd₂(dba)₃, 80°C | 93% | |
| Mitsunobu Coupling | DIAD, PPh₃, THF, 0°C → rt | 65% |
Sulfonation of Piperidine
The sulfonyl group is introduced via nucleophilic substitution:
Procedure :
- Dissolve piperidin-4-ol (1.0 eq) in anhydrous DCM under N₂.
- Add 4-fluorobenzylsulfonyl chloride (1.1 eq) dropwise at 0°C.
- Introduce pyridine (2.5 eq) to scavenge HCl.
- Stir for 12–16 hours at room temperature.
- Quench with ice-water, extract with DCM, and purify via silica chromatography.
Key Data :
- Reaction Time : 16 hours.
- Temperature : 0°C → rt.
- Yield : 78% (isolated).
Etherification at Piperidin-4-yl Position
The hydroxyl group of Intermediate A is converted to an ether linkage with nicotinonitrile.
Nucleophilic Substitution
Reagents :
Mechanism :
- Deprotonation of the hydroxyl group by K₂CO₃.
- SN2 displacement of chloride on 2-chloronicotinonitrile.
| Parameter | Value |
|---|---|
| Reaction Time | 24 hours |
| Yield | 62% |
| Purity (HPLC) | >95% |
Mitsunobu Reaction
Alternative Method :
- Reagents : DIAD (1.5 eq), PPh₃ (1.5 eq), THF.
- Conditions : 0°C → rt, 12 hours.
- Advantage : Higher stereochemical control.
| Parameter | Value |
|---|---|
| Yield | 65% |
| Solvent | THF |
Cyanation of Pyridine Ring
The nitrile group is introduced via:
- Rosenmund-von Braun reaction : 2-bromopyridine + CuCN.
- Palladium-catalyzed cyanation : 3-bromopyridine + KCN, Pd₂(dba)₃.
Optimized Protocol :
- Charge 3-bromopyridine (1.0 eq), KCN (2.0 eq), Pd₂(dba)₃ (0.05 eq) in DMF.
- Heat at 80°C for 8 hours.
- Isolate 3-cyanopyridine via distillation.
| Parameter | Value |
|---|---|
| Yield | 93% |
| Catalyst | Pd₂(dba)₃ |
Final Assembly and Purification
The convergent synthesis involves coupling the sulfonated piperidine with the cyanated pyridine:
Stepwise Process :
- Ether Formation : React Intermediate A with 2-hydroxynicotinonitrile under Mitsunobu conditions.
- Purification : Silica gel chromatography (EtOAc/hexane gradient).
- Crystallization : Recrystallize from ethanol/water (7:3).
Analytical Data :
- Melting Point : 158–160°C.
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.1 Hz, 1H), 7.82–7.75 (m, 2H), 7.45–7.38 (m, 2H), 4.65–4.58 (m, 1H), 3.95–3.85 (m, 2H), 3.25–3.15 (m, 2H), 2.95–2.85 (m, 2H).
Challenges and Optimization Strategies
Sulfonation Side Reactions
Etherification Efficiency
Cyanation Selectivity
- Issue : Competing hydrolysis of nitrile group.
- Solution : Anhydrous conditions and Pd-based catalysts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
